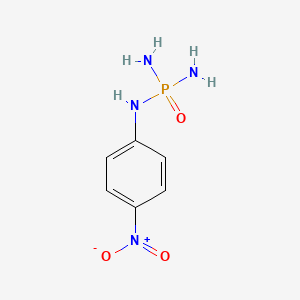

N-(4-Nitrophenyl)phosphoric triamide

Description

Properties

CAS No. |

77055-79-9 |

|---|---|

Molecular Formula |

C6H9N4O3P |

Molecular Weight |

216.13 g/mol |

IUPAC Name |

N-diaminophosphoryl-4-nitroaniline |

InChI |

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H5,7,8,9,13) |

InChI Key |

UCYCEWSZAPJTAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NP(=O)(N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway

The primary synthetic route involves a two-step process combining nitrophenylamine derivatives with phosphorus oxychloride (POCl₃), followed by ammonolysis.

Step 1: Phosphorylation of 4-Nitroaniline

4-Nitroaniline reacts with phosphorus oxychloride under anhydrous conditions:

$$

\text{C₆H₅N₂O₂} + \text{POCl₃} \rightarrow \text{C₆H₄N₂O₂PCl₂} + \text{HCl}

$$

Key parameters:

- Molar ratio: 1:3 (4-nitroaniline:POCl₃)

- Temperature: 0–5°C (initial), rising to 60°C

- Solvent: Dichloromethane or toluene

- Reaction time: 6–8 hours

Step 2: Ammonolysis to Triamide

The intermediate dichloride undergoes ammonolysis in liquid ammonia:

$$

\text{C₆H₄N₂O₂PCl₂} + 3\text{NH₃} \rightarrow \text{C₆H₉N₄O₃P} + 2\text{NH₄Cl}

$$

Optimized conditions:

- Temperature: −30°C to −40°C

- Ammonia pressure: 2–3 bar

- Reaction time: 12–24 hours

Purification and Yield Data

Post-synthesis purification typically involves:

- Crystallization : From ethanol/water (1:3) mixture

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4)

| Parameter | Value | Source |

|---|---|---|

| Crude yield | 68–72% | |

| Purity after crystallization | ≥98% | |

| Recovery efficiency | 89–93% |

Industrial Production Methods

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors to enhance process control:

Reactor configuration:

- Stage 1 : Jacketed glass reactor (POCl₃ addition)

- Stage 2 : Ammonia saturation column

- Stage 3 : Falling film evaporator

Operational advantages:

- 40% reduction in reaction time vs batch processing

- 15–20% improvement in yield

- Consistent product quality (RSD <1.5%)

Catalytic Improvements

The addition of N,N-dimethylaniline (0.5–1.0 mol%) accelerates the ammonolysis step by stabilizing reactive intermediates:

$$

\text{Reaction rate constant } (k) = 0.174 \text{ min}^{-1} \text{ (with catalyst)} \quad vs \quad 0.098 \text{ min}^{-1} \text{ (uncatalyzed)}

$$

Reaction Mechanism and Byproduct Analysis

Phosphorylation Step Kinetics

The reaction follows second-order kinetics:

$$

\text{Rate} = k[\text{4-Nitroaniline}][\text{POCl₃}]

$$

Activation energy: 58.3 kJ/mol (determined via Arrhenius plot)

Major Byproducts and Mitigation

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| 4-Nitrophenylphosphoramidate | Incomplete ammonolysis | Extended reaction time (24+ hr) |

| Bis(4-nitrophenyl)phosphate | Solvent impurities | Molecular sieve drying |

| Phosphoric acid residues | Hydrolysis during workup | Cold ethanol washes |

Comparative Analysis with Structural Analogues

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)phosphoric triamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution.

Major Products

Reduction: The major product is N-(4-aminophenyl)phosphoric triamide.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-(4-Nitrophenyl)phosphoric triamide finds applications across several scientific and industrial domains, primarily due to its urease inhibitory properties.

Scientific Research Applications

- Chemistry N-(4-Nitrophenyl)phosphoric triamide is utilized as a reagent in organic synthesis and as an intermediate in producing other compounds. The nitro group present on the compound can undergo reduction to an amino group or participate in nucleophilic aromatic substitution reactions.

- Biology: This compound is investigated for its potential as an enzyme inhibitor, particularly in regulating enzymatic urea hydrolysis. Its mechanism of action involves interacting with specific molecular targets, such as enzymes, inhibiting their activity and regulating biochemical pathways. The nitro group plays a crucial role in its binding affinity and inhibitory activity.

- Medicine: N-(4-Nitrophenyl)phosphoric triamide is explored for potential therapeutic applications, including serving as a precursor for drug development.

- Agriculture: N-(4-Nitrophenyl)phosphoric triamide's primary application is as a urease inhibitor. By inhibiting urease, it slows the breakdown of urea in soils, reducing ammonia volatilization and enhancing nitrogen retention from fertilizers. This improves soil fertility and reduces environmental pollution caused by ammonia emissions.

Urease Inhibition and its Impact

The compound's biological activity primarily lies in its role as a urease inhibitor. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, N-(4-Nitrophenyl)phosphoric triamide helps manage nitrogen levels in agricultural practices. Studies have demonstrated its effectiveness in inhibiting urease activity, leading to reduced ammonia production from urea.

A study compared the effectiveness of N-(2-nitrophenyl) phosphoric triamide (2-NPT) with N-(n-butyl) thiophosphoric triamide (nBTPT) in reducing ammonia emissions from cattle urine applied to pasture soils . The study hypothesized that 2-NPT would be a longer-lasting inhibitor . The results showed that both inhibitors reduced ammonia emissions from applied urine .

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)phosphoric triamide involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of these enzymes, thereby regulating biochemical pathways. The nitro group plays a crucial role in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Phosphoric triamide inhibitors share a common P(O)(NH₂)₃ core but differ in substituents, which critically affect their efficacy, stability, and environmental behavior. Key compounds for comparison include:

Efficacy and Environmental Impact

NBPT vs. N-(4-Nitrophenyl)phosphoric triamide :

NBPT’s thiophosphoric structure enhances its binding to urease, achieving 60–80% inhibition of ammonia volatilization in field trials . The nitro group in N-(4-nitrophenyl)phosphoric triamide may improve oxidative stability but could reduce soil mobility due to higher polarity.2-NPT vs. N-(4-Nitrophenyl)phosphoric triamide :

2-NPT is registered under EU REACH regulations, with application rates of 0.0001–1% by mass of nitrogen in fertilizers . The para-nitro isomer’s efficacy remains untested, but ortho-substitution in 2-NPT may sterically hinder enzyme interaction compared to the para isomer.NPPT and Cyclohexyl Derivatives :

NPPT shows comparable initial inhibition to NBPT but degrades faster in soil, especially at temperatures >25°C . Cyclohexyl phosphoric triamide (CHPT) exhibits temperature-dependent efficacy, with optimal performance at 25°C and 60% soil moisture .DCD and Dual-Inhibitor Systems :

Combining urease inhibitors (e.g., NBPT) with nitrification inhibitors (e.g., DCD) prolongs ammonium retention in soil. However, DCD is less effective in warm climates, whereas phosphoric triamides maintain stability across broader temperature ranges .

Regulatory and Commercial Status

- REACH Compliance : NBPT, NPPT, and 2-NPT are registered under EU REACH, ensuring rigorous hazard assessments and application guidelines .

- Market Dominance : NBPT is the only phosphoric triamide widely adopted commercially, often formulated with magnesium sulfate to enhance fertilizer stability .

- Unmet Potential: N-(4-nitrophenyl)phosphoric triamide remains unexplored in large-scale trials but could offer niche advantages in high-pH soils due to its nitro group’s electron effects .

Biological Activity

N-(4-Nitrophenyl)phosphoric triamide, often abbreviated as 4-NPT, is an organophosphorus compound recognized for its diverse biological activities and applications, particularly in agriculture and environmental management. This article delves into the compound's biological activity, its mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

The structure of N-(4-Nitrophenyl)phosphoric triamide can be represented as follows:

This compound features a phosphoric acid group attached to a 4-nitrophenyl moiety, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

N-(4-Nitrophenyl)phosphoric triamide exhibits several significant biological activities:

- Urease Inhibition : The primary application of 4-NPT is as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease activity can significantly reduce ammonia emissions from soils treated with urea fertilizers, thus mitigating environmental pollution.

- Toxicity Profile : While 4-NPT has beneficial applications, it also poses potential risks. Studies indicate that prolonged exposure may lead to reproductive toxicity and organ damage, necessitating careful handling in agricultural settings.

The mechanism by which N-(4-Nitrophenyl)phosphoric triamide acts as a urease inhibitor involves the formation of stable complexes with the urease enzyme. This interaction prevents the enzyme from catalyzing its reaction, leading to decreased ammonia production.

Case Study 1: Urease Inhibition Efficacy

A comparative study evaluated the effectiveness of N-(2-nitrophenyl) phosphoric triamide (2-NPT) against traditional inhibitors like N-(n-butyl) thiophosphoric triamide (nBTPT). The results indicated that 2-NPT significantly reduced ammonia emissions in various soil types by up to 83% when applied at optimal concentrations .

| Treatment | Ammonia Emission Reduction (%) | Soil Type |

|---|---|---|

| Control | 0 | Recent |

| nBTPT | 53 | Recent |

| 2-NPT (0.075%) | 74-84 | Allophanic |

Case Study 2: Field Application

In field trials, the application of N-(4-Nitrophenyl)phosphoric triamide with urea fertilizers demonstrated a reduction in nitrogen losses by approximately 70% compared to untreated urea. This highlights its potential for improving nitrogen use efficiency in agricultural practices .

Safety and Environmental Considerations

The safety profile of N-(4-Nitrophenyl)phosphoric triamide is crucial for its application. Regulatory assessments have classified it with warnings due to potential reproductive toxicity and organ damage upon prolonged exposure. Therefore, risk management measures are recommended for users in agricultural settings .

Q & A

Q. How is N-(4-Nitrophenyl)phosphoric triamide synthesized for laboratory use?

Methodological Answer: Synthesis typically involves reacting nitro-substituted aniline derivatives with phosphorylating agents under controlled conditions. For example, analogous compounds like N-(2,6-difluorobenzoyl)phosphoric triamides are synthesized by reacting benzoyl chloride derivatives with phosphoryl chloride, followed by substitution with amines (e.g., N-methylcyclohexylamine) in dry chloroform at low temperatures (273 K) . Purification is achieved via recrystallization from chloroform/DMF mixtures.

Q. What analytical techniques are recommended for characterizing N-(4-Nitrophenyl)phosphoric triamide?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3063 cm⁻¹, P=O bonds at ~1262 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Use Bruker SMART APEXII CCD diffractometers with SHELX software (e.g., SHELXL for refinement; R[F²] < 0.05) .

- HPLC : Assess purity (≥97% via C18 columns, as demonstrated for NBPT analogs) .

Q. What is the role of N-(4-Nitrophenyl)phosphoric triamide as a urease inhibitor in experimental studies?

Methodological Answer: Similar to NBPT [N-(n-butyl)thiophosphoric triamide], it likely reduces ammonia volatilization by blocking urease active sites. In vitro assays involve:

- Incubating soil samples with urea and the inhibitor.

- Quantifying NH₃ emissions via gas chromatography or colorimetric methods .

- Comparing inhibition efficacy across soil types (e.g., pH 5–9, organic matter content) to optimize dosing .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the stability and urease inhibition activity of N-(4-Nitrophenyl)phosphoric triamide?

Methodological Answer: Crystal structures of related phosphoric triamides reveal that N–H···O=P hydrogen bonds stabilize molecular conformations and enhance crystalline packing. For example, N-(2-chloro-2,2-difluoroacetyl)phosphoric triamide forms R₂²(8) and R₁²(12) hydrogen-bonded rings, which may mimic binding to urease’s nickel center . Computational modeling (e.g., DFT or molecular docking) can predict how nitro-group positioning affects hydrogen-bond strength and inhibitor-enzyme interactions.

Q. What methodologies resolve contradictions in urease inhibition data across different soil types?

Methodological Answer: Contradictions often arise from soil variability (pH, cation exchange capacity, microbial activity). To address this:

- Conduct multivariate regression analysis to isolate key variables (e.g., soil pH’s impact on inhibitor half-life) .

- Use isotopic labeling (¹⁵N-urea) to trace NH₃/NH₄⁺ dynamics in controlled microcosms .

- Validate findings with soil-specific dose-response curves and meta-analyses of published inhibition rates .

Q. How can X-ray crystallography and computational modeling be integrated to study the binding mechanism of N-(4-Nitrophenyl)phosphoric triamide to urease?

Methodological Answer:

- X-ray Data Collection : Resolve inhibitor-urease co-crystals using synchrotron radiation (λ = 0.71073 Å) and refine with SHELXL .

- Molecular Dynamics (MD) Simulations : Simulate binding trajectories (e.g., GROMACS) to assess nitro-group interactions with urease’s flap residue (e.g., αCys-322 in Canavalia ensiformis urease) .

- QTAIM Analysis : Quantify bond critical points (BCPs) to map electron density changes at inhibitor-enzyme interfaces .

Q. What safety protocols are critical when handling N-(4-Nitrophenyl)phosphoric triamide given its regulatory status?

Methodological Answer:

- CMR Classification : The EU classifies N-(2-nitrophenyl) analogs as CMR substances (EC 477-690-9), necessitating:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.